molecular formula C8H4BrF2N B12084227 2-Bromo-6-(difluoromethyl)benzonitrile CAS No. 1261775-76-1

2-Bromo-6-(difluoromethyl)benzonitrile

Cat. No.: B12084227
CAS No.: 1261775-76-1
M. Wt: 232.02 g/mol
InChI Key: SDQONHCXAPJCLM-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH) or a catalyst (e.g., palladium, Pd).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

    Substitution: Corresponding substituted benzonitriles.

    Reduction: 2-Bromo-6-(difluoromethyl)benzylamine.

    Oxidation: 2-Bromo-6-(difluoromethyl)benzoic acid.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a difluoromethyl group.

    2-Bromo-6-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-6-(methoxy)benzonitrile: Contains a methoxy group instead of a difluoromethyl group.

Uniqueness

2-Bromo-6-(difluoromethyl)benzonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQONHCXAPJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271906
Record name Benzonitrile, 2-bromo-6-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261775-76-1
Record name Benzonitrile, 2-bromo-6-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261775-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-6-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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